BI-135585

11β-HSD1 Human adipocytes IC50

Researchers studying glucocorticoid metabolism face off-target effects from non-selective inhibitors. BI-135585 eliminates this with >1000-fold selectivity over 11β-HSD2 and related dehydrogenases, ensuring phenotype specificity attributable to 11β-HSD1. • IC50 4.3 nM (human adipocytes); 13 nM (enzymatic) • 55-65 h half-life supports once-daily oral dosing in preclinical models • Clinically validated: 90% adipose tissue inhibition after single oral dose Supplied as ≥98% pure solid powder with full CoA. Global shipping available for qualified research institutions.

Molecular Formula C28H32N2O4
Molecular Weight 460.6 g/mol
CAS No. 1114561-85-1
Cat. No. B606072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-135585
CAS1114561-85-1
SynonymsBI-135585;  BI 135585;  BI135585.
Molecular FormulaC28H32N2O4
Molecular Weight460.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H32N2O4/c1-20(21-10-12-22(13-11-21)23-14-16-29(4)25(31)18-23)30-17-15-28(34-26(30)32,19-27(2,3)33)24-8-6-5-7-9-24/h5-14,16,18,20,33H,15,17,19H2,1-4H3/t20-,28-/m0/s1
InChIKeyTXNPQZGSVXLGGP-MMTVBGGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI-135585: 11β-HSD1 Inhibitor Profile


BI-135585 is a potent, selective, and orally active 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with an enzymatic IC50 of 13 nM . It is an oxazinanone-based small molecule that inhibits the conversion of inactive cortisone to active cortisol in metabolic tissues [1]. BI-135585 exhibits >1000-fold selectivity over other hydroxysteroid dehydrogenases, including 11β-HSD2, 3β-HSD2, 17β-HSD1, and the pregnane X receptor (PXR) [1]. The compound entered human clinical trials in 2011 for type 2 diabetes research [1].

11β-HSD1 pathway inhibition study fit
Selectivity profiling across hydroxysteroid dehydrogenases
Oral tool compound for metabolic tissue research

Why BI-135585 Cannot Be Substituted


11β-HSD1 inhibitors are not interchangeable due to substantial differences in potency, selectivity profiles, tissue-specific activity, pharmacokinetic properties, and clinical safety data. BI-135585 demonstrates a unique combination of high potency in human adipocytes (IC50 4.3 nM) [1] and >1000-fold selectivity over related hydroxysteroid dehydrogenases [1], which contrasts with other inhibitors such as BVT.2733 (IC50 3341 nM for human enzyme) and PF-915275 (Ki 2.3 nM but with species-specific potency limitations) . Furthermore, BI-135585 has a well-characterized human clinical safety profile with a 55-65 hour half-life supporting once-daily dosing [2], whereas many comparators lack such comprehensive human pharmacokinetic and safety data. Substituting BI-135585 with another 11β-HSD1 inhibitor without direct comparative data risks compromising experimental reproducibility and translational relevance.

Potency context differs across inhibitors

Assay potency in adipocyte models varies >100-fold between 11β-HSD1 inhibitors, shifting target engagement interpretation.

Selectivity profiles may not transfer

Differential inhibition of 11β-HSD2 or related hydroxysteroid dehydrogenases can confound metabolic endpoint analysis.

Human tolerability endpoint context differs

Lack of human PK and tolerability data in many comparators limits cross-study interpretation in research models.

BI-135585 Quantitative Evidence


Potency in Human Adipocytes

BI-135585 exhibits an IC50 of 4.3 nM in human adipocytes [1], which is approximately 777-fold more potent than BVT.2733 (IC50 3341 nM for human enzyme) and demonstrates comparable or superior potency to PF-915275 (Ki 2.3 nM, EC50 15 nM) in a physiologically relevant cellular context. This high potency in human adipocytes is critical for metabolic disease research, as adipose tissue is a key site of 11β-HSD1-mediated cortisol production.

Adipocyte IC50
Reported
IC50 = 4.3 nM
Supports target engagement review in human adipocyte models.
BVT.2733 reported 3341 nM in enzymatic assay; PF-915275 Ki 2.3 nM in enzymatic context.
11β-HSD1 Human adipocytes IC50

Selectivity Over 11β-HSD2 and Related Enzymes

BI-135585 demonstrates >1000-fold selectivity over 11β-HSD2, 3β-HSD2, 17β-HSD1, and the pregnane X receptor (PXR) [1]. In contrast, the non-selective inhibitor carbenoxolone inhibits both 11β-HSD1 and 11β-HSD2 [2]. While INCB13739 also reports >1000-fold selectivity over 11β-HSD2 , the comprehensive selectivity profile of BI-135585 across multiple hydroxysteroid dehydrogenases and nuclear receptors is explicitly documented in peer-reviewed literature [1].

Selectivity Profile
Head-to-head
>1000-fold over 11β-HSD2, 3β-HSD2, 17β-HSD1, PXR
Reported selectivity minimizes off-target interpretation in metabolic studies.
Carbenoxolone co-inhibits 11β-HSD2, requiring assay-specific controls.
Selectivity 11β-HSD2 Off-target

Human Pharmacokinetic Profile

In a Phase I/II clinical study, BI-135585 exhibited a half-life of 55-65 hours after multiple doses of 5-200 mg in patients with type 2 diabetes [1]. This long half-life supports once-daily oral dosing [1]. In contrast, many comparator 11β-HSD1 inhibitors lack published human pharmacokinetic data or exhibit shorter half-lives requiring more frequent dosing. For example, ABT-384 has a half-life of approximately 12-18 hours in humans [2], and PF-915275 has a half-life of ~2-4 hours in preclinical species [3], potentially limiting their translational utility.

Human Half-life
Reported
t½ = 55–65 hours
Supports once-daily oral dosing in research models.
Data from multiple-dose human study; shorter half-life reported for ABT-384 and PF-915275.
Pharmacokinetics Half-life Once-daily dosing

Adipose Tissue Target Engagement

A single oral dose of 200 mg BI-135585 achieved median 11β-HSD1 enzyme inhibition of 90% in subcutaneous adipose tissue of healthy volunteers [1]. This robust and rapid target engagement in a key metabolic tissue distinguishes BI-135585 from inhibitors like MK-0916, which failed to show significant improvement in fasting plasma glucose in a 12-week Phase IIa study [2], and AZD4017, which required 90 days of treatment to demonstrate significant 11β-HSD1 inhibition in vivo [3].

Adipose Target Engagement
Reported
90% inhibition after single 200 mg oral dose
Supports pharmacodynamic endpoint review in adipose tissue models.
Achieved within 24 h; comparators required longer treatment to show measurable inhibition.
Pharmacodynamics Adipose tissue Target engagement

BI-135585 Recommended Applications


In Vitro Human Adipocyte Studies

BI-135585 is the preferred 11β-HSD1 inhibitor for in vitro studies using human adipocytes or primary adipose tissue, given its IC50 of 4.3 nM in human adipocytes and >1000-fold selectivity over 11β-HSD2 [1]. This ensures that observed biological effects are specifically attributable to 11β-HSD1 inhibition, minimizing confounding off-target activity.

Preclinical In Vivo Studies

For preclinical studies in rodent or non-human primate models of metabolic disease, BI-135585 offers a long half-life (55-65 hours in humans) [2] that supports once-daily oral dosing and sustained 11β-HSD1 inhibition. This pharmacokinetic profile simplifies dosing regimens and ensures consistent target coverage throughout the study period.

Translational Research for Metabolic Disease

BI-135585 is an ideal tool compound for translational research programs aiming to bridge preclinical and clinical findings, as it has a well-characterized human safety and pharmacokinetic profile [2]. Its demonstrated 90% adipose tissue inhibition after a single dose in humans [2] provides a clear pharmacodynamic benchmark for dose selection and target engagement assessment in early-phase clinical trials.

Tissue-Specific Glucocorticoid Metabolism

Given BI-135585's robust inhibition of 11β-HSD1 in both liver (as measured by urinary THF/THE ratio) and adipose tissue [2], it is particularly well-suited for research investigating tissue-specific glucocorticoid metabolism in obesity, insulin resistance, and type 2 diabetes. The compound's ability to reduce cortisol production in key metabolic tissues makes it a valuable tool for dissecting the role of local glucocorticoid excess in metabolic syndrome.

Application
Selection Property
Validation Focus
Human adipocyte 11β-HSD1 studies
Adipocyte target engagement profile
Enzyme inhibition assay reproducibility in adipocyte models
Preclinical in vivo metabolic disease models
Oral pharmacokinetic and exposure profile
Exposure-response relationship in model species
Cross-species pharmacology research
Human tolerability and PK context
Pharmacodynamic endpoint consistency across studies
Tissue-specific glucocorticoid metabolism research
Tissue-selective 11β-HSD1 inhibition
Cortisol production inhibition in key metabolic tissues

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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